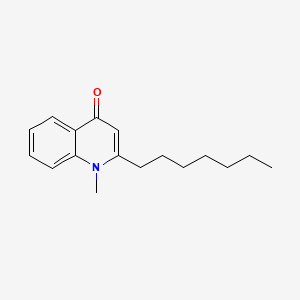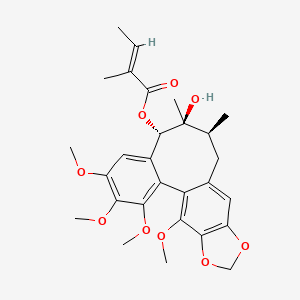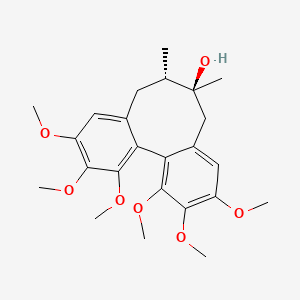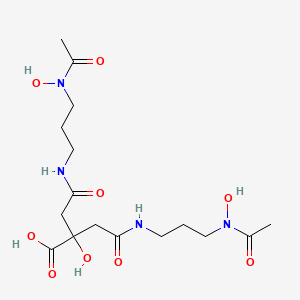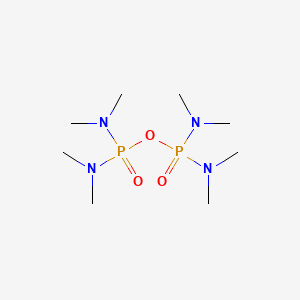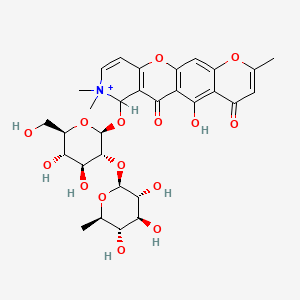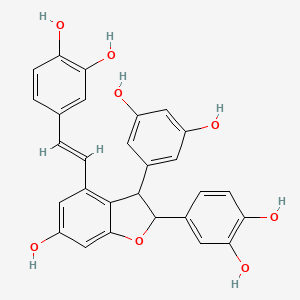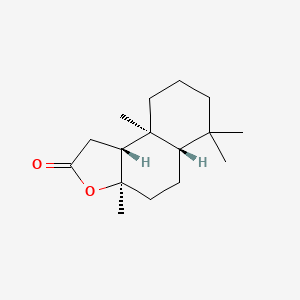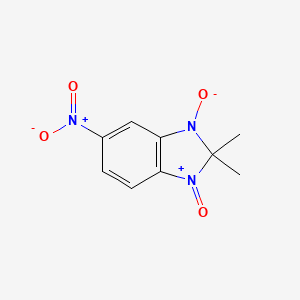
Sepin-1
Übersicht
Beschreibung
Sepin-1 is a noncompetitive inhibitor of separase . It has been shown to inhibit the growth of breast cancer xenograft tumors in mice and human cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
Synthesis Analysis
The synthesis of Sepin-1 has been studied in human, mouse, and rat liver microsomes . In human liver microsomes, seven metabolites were identified, including one cysteine–sepin-1 adduct and one glutathione–sepin-1 adduct .Molecular Structure Analysis
The molecular formula of Sepin-1 is C9H9N3O4 . Its molecular weight is 223.19 .Chemical Reactions Analysis
Sepin-1 has been found to inhibit cell proliferation, migration, and wound healing . It also decreases the expression of FoxM1 protein and mRNA level .Physical And Chemical Properties Analysis
Sepin-1 is a solid substance . It is soluble in DMSO at 100 mg/mL . It has a molecular weight of 223.19 and its formula is C9H9N3O4 .Wissenschaftliche Forschungsanwendungen
Sepin-1: A Comprehensive Analysis of Scientific Research Applications
Cancer Therapy Targeting Separase Overexpression: Sepin-1 is being developed as a therapeutic agent targeting separase, an enzyme that plays a crucial role in the progression of certain cancers. As an inhibitor, Sepin-1 has the potential to treat tumors that overexpress separase, offering a novel approach to cancer therapy .
Drug Metabolism and Safety: The metabolism of Sepin-1 in human liver microsomes is critical for its efficacy and safety in drug development. Understanding its metabolic pathways can help predict drug-drug interactions and optimize therapeutic strategies .
Breast Cancer Cell Growth Inhibition: Sepin-1 has been shown to inhibit the growth of breast cancer cells. It acts as a non-competitive inhibitor of separase, hindering cell proliferation, migration, and wound healing processes in breast cancer models .
Gene Expression Modulation: Research indicates that Sepin-1 can modulate the expression of genes involved in cancer progression, such as Foxm1. By inhibiting Foxm1 expression, Sepin-1 contributes to the suppression of cancer cell growth .
Wirkmechanismus
Target of Action
Sepin-1 is a potent non-competitive inhibitor of separase , an enzyme that resolves chromosomal cohesion and centriole engagement during mitosis . Separase is a known oncogene, widely overexpressed in numerous human tumors of breast, bone, brain, blood, and prostate . Therefore, it has emerged as a target for cancer therapy .
Mode of Action
Sepin-1 interacts with separase, inhibiting its enzymatic activity . This interaction results in the inhibition of cell proliferation, migration, and wound healing . Furthermore, Sepin-1 decreases the expression of Forkhead box protein M1 (FoxM1) , a cell cycle-driving protein, and its target genes in the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by Sepin-1 is the cell cycle. Specifically, it impacts the resolution of chromosomal cohesion and centriole engagement during mitosis . Sepin-1 reduces the expression of FoxM1 and its target genes in the cell cycle, including Plk1, Cdk1, Aurora A, and Lamin B1 . Additionally, expressions of Raf kinase family members A-Raf, B-Raf, and C-Raf are also inhibited following treatment with Sepin-1 .
Pharmacokinetics
The metabolism of Sepin-1 plays a critical role in its efficacy and safety. In human liver microsomes, seven metabolites of Sepin-1 were identified, including one cysteine–sepin-1 adduct and one glutathione–sepin-1 adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of Sepin-1 . This information can be used to optimize the structures of Sepin-1 for more suitable pharmacological properties .
Result of Action
Sepin-1 hinders the growth of cancer cells, cell migration, and wound healing . The inhibition of cell growth induced by Sepin-1 doesn’t appear to be through apoptosis but rather due to growth inhibition .
Action Environment
The action of Sepin-1 can be influenced by environmental factors such as the presence of other drugs. For instance, Sepin-1 moderately inhibits CYP1A2, CYP2C19, and CYP3A4 with IC 50 < 10 μM but weakly inhibits CYP2B6, CYP2C8/9, and CYP2D6 with IC 50 > 10 μM . This information can be used to predict the possible Sepin-1 interactions with other chemotherapeutic drugs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSVJDCTDBERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sepin-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)

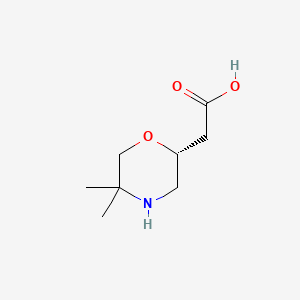
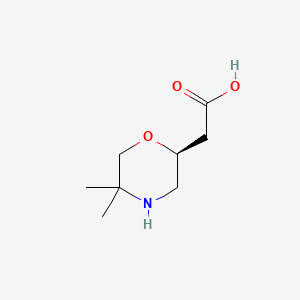
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)
